methyl 3-(4-methylphenyl)-2-sulfanylpropanoate
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Overview
Description
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is an organic compound with the molecular formula C11H14O2S. It is commonly used in scientific research due to its unique properties and potential benefits. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Methyl 2-mercapto-3-(4-methylphenyl)propionate is an organic compound with the molecular formula C4H8O2S . It is primarily used as an intermediate in organic synthesis
Mode of Action
It is known to be used in the modification of oxazolines using thiol-ene click modification . This suggests that it may interact with its targets through a thiol-ene click reaction, a type of chemical reaction where a thiol reacts with an alkene to form a thioether.
Biochemical Pathways
Its use in thiol-ene click reactions suggests that it may be involved in the modification of biochemical pathways involving oxazolines .
Pharmacokinetics
Its physical and chemical properties such as its boiling point (54-55°c at 14 torr), density (1085 g/mL at 25 °C), and solubility (soluble in Chloroform, Ethyl Acetate) may influence its pharmacokinetic properties .
Result of Action
It has been used in the colorimetric detection of mercury (ii) in a high-salinity solution using gold nanoparticles . This suggests that it may have applications in the detection of specific ions in complex solutions.
Action Environment
The action of Methyl 2-mercapto-3-(4-methylphenyl)propionate may be influenced by various environmental factors. For instance, its use in the colorimetric detection of mercury (II) suggests that its efficacy may be influenced by the salinity of the solution . Additionally, its stability may be affected by factors such as temperature and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methylphenyl)-2-sulfanylpropanoate typically involves the reaction of 4-methylthiophenol with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Methyl 3-mercaptopropionate: Similar in structure but lacks the 4-methylphenyl group.
4-Mercapto-4-methyl-2-pentanone: Contains a mercapto group but has a different carbon skeleton
Uniqueness
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is unique due to the presence of both the mercapto group and the 4-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)-2-sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYWRLTEURWEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)OC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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